Welcome to the BenchChem Online Store!
molecular formula C11H22OSi B8496525 [(Cyclooct-1-en-1-yl)oxy](trimethyl)silane CAS No. 50338-42-6

[(Cyclooct-1-en-1-yl)oxy](trimethyl)silane

Cat. No. B8496525
M. Wt: 198.38 g/mol
InChI Key: MMUUZRNWNNGGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04849535

Procedure details

To a solution of 42 g (0.38 mol) of chlorotrimethylsilane and 78 g of triethylamine in 100 ml of dimethylformamide, a solution of 32 g (0.254 mol) of cyclooctanone in 40 ml of dimethylformamide was added. The resultant mixture was stirred at 100° to 115° C. for 48 hours. At the end of the reaction, the reaction mixture was combined with 240 ml of n-hexane and washed twice with 300 ml of a saturated aqueous sodium bicarbonate solution. The mixture was washed under cooling with 180 ml of 1.5N hydrochloric acid, then washed sequentially with an aqueous sodium bicarbonate solution, water, and saline and then dried with magnesium sulfate. The mixture was concentrated and distilled under vacuum, to afford 40 g (80% yield) of 1-cyclooctenyloxytrimethylsilane having a boiling point of 82° to 84° C./5 mmHg.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].C(N(CC)CC)C.[C:13]1(=[O:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.CCCCCC>CN(C)C=O>[C:13]1([O:21][Si:2]([CH3:5])([CH3:4])[CH3:3])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
78 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
32 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
WASH
Type
WASH
Details
washed twice with 300 ml of a saturated aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
The mixture was washed
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with 180 ml of 1.5N hydrochloric acid
WASH
Type
WASH
Details
washed sequentially with an aqueous sodium bicarbonate solution, water, and saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCCCC1)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.